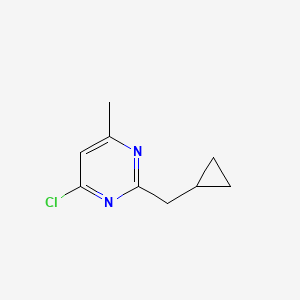

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine

Description

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a cyclopropylmethyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science . The cyclopropylmethyl group introduces steric bulk and moderate lipophilicity, which can influence bioavailability and target binding compared to other substituents.

Properties

IUPAC Name |

4-chloro-2-(cyclopropylmethyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-4-8(10)12-9(11-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDXLKSMRZROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This two-step approach involves synthesizing the hydroxy precursor followed by chlorination. The hydroxy intermediate, 4-hydroxy-2-(cyclopropylmethyl)-6-methylpyrimidine, is chlorinated using phosphorus oxychloride (POCl₃) and a tertiary amine base.

Example Protocol (Adapted from CN110372601A):

- Chlorination:

- 4-Hydroxy-2-(cyclopropylmethyl)-6-methylpyrimidine (1 eq) is dispersed in POCl₃ (5–10 eq) at 5–10°C.

- Triethylamine (0.5–1 eq) is added dropwise, inducing an exothermic reaction.

- The mixture is refluxed at 100°C for 3–5 hours.

- Workup:

Key Variables:

- Base Selection: Triethylamine, diisopropylethylamine, or triisopropylamine affect reaction kinetics. Diisopropylethylamine maximizes yield (90%) by mitigating side reactions.

- Solvent-Free Conditions: Excess POCl₃ acts as both solvent and reagent, simplifying purification.

Method 2: Nucleophilic Substitution of 2,4-Dichloro-6-Methylpyrimidine

Regioselective Amination at Position 2

2,4-Dichloro-6-methylpyrimidine serves as a versatile intermediate for introducing substituents. Selective displacement of the 2-chloro group with cyclopropylmethylamine yields the target compound.

Example Protocol (Adapted from CH03316_AC):

- Amination:

- 2,4-Dichloro-6-methylpyrimidine (1 eq) is stirred with cyclopropylmethylamine (1.1 eq) in dichloromethane at 25°C.

- The reaction is monitored via TLC until completion (48–72 hours).

- Purification:

Challenges:

- Regioselectivity: The 4-chloro position is less reactive due to electron-withdrawing effects, favoring substitution at position 2.

- Side Products: Overly prolonged reaction times lead to bis-amination (2,4-disubstituted byproducts).

Method 3: Cyclocondensation of Functionalized β-Diketones

Ring Formation with Pre-Installed Substituents

Synthesizing the pyrimidine ring with pre-existing substituents avoids post-functionalization challenges. Methyl acetoacetate and cyclopropylmethylacetamidine condense under basic conditions to form the 2-(cyclopropylmethyl)-6-methylpyrimidin-4-ol intermediate, which is subsequently chlorinated.

Example Protocol (Adapted from CN103012278A):

- Cyclocondensation:

- Chlorination:

Advantages:

- Scalability: This one-pot methodology is amenable to industrial-scale production.

- Purity: Pre-installing the cyclopropylmethyl group minimizes byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chlorination of Hydroxy Precursor | 75–90 | >98 | High regioselectivity | Requires custom hydroxy precursor |

| Nucleophilic Substitution | 60–70 | 95 | Uses commercial dichloro intermediate | Low regioselectivity |

| Cyclocondensation | 65–75 | 97 | Integrates substituents early | Multi-step synthesis |

Optimization Insights:

- Catalysis: Adding catalytic DMAP in chlorination reactions improves yields by 5–10%.

- Solvent Effects: Replacing ethyl acetate with tert-butyl methyl ether reduces emulsion formation during extraction.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : The compound is commonly used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can yield different derivatives, which are valuable in further chemical explorations.

2. Biology

- Biological Activity : 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine has been studied for its potential antimicrobial and anticancer properties. Research indicates that it interacts with molecular targets such as tropomyosin receptor kinases (TRKs), which are critical for cell signaling pathways involved in proliferation and differentiation.

3. Medicine

- Drug Development : The compound is under investigation for its potential use in developing inhibitors for specific enzymes and receptors. Its ability to inhibit TRK activity has implications for cancer treatment, particularly in cancers where TRK signaling is dysregulated .

4. Industry

- Agrochemicals : It is utilized in producing agrochemicals, contributing to materials with specific properties beneficial for agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Substituent | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Cyclopropylmethyl | High potency against TRKs | 72 | Optimal group for activity enhancement |

| Methyl | Moderate potency | 150 | Contributes to lipophilicity |

| Chlorine (at position 4) | Increases selectivity for TRK inhibition | - | Enhances binding affinity |

These modifications significantly influence the compound's efficacy as a TRK inhibitor.

Pharmacological Applications

Due to its inhibitory effects on TRKs, this compound is being explored for therapeutic applications:

- Cancer Treatment : Demonstrated efficacy in reducing tumor growth in colorectal cancer models by inhibiting TRK signaling pathways.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

Colorectal Cancer :

- A study showed that the compound effectively reduced tumor growth in xenograft models by inhibiting TRK signaling pathways, leading to decreased cell proliferation and increased apoptosis.

-

Non-Small Cell Lung Cancer (NSCLC) :

- In vitro assays indicated that this compound significantly reduced the viability of NSCLC cells by blocking the activation of downstream signaling pathways associated with TRK activity.

-

Inflammatory Models :

- In animal models of inflammation, derivatives of this compound demonstrated reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Structural Modifications at Position 2

The substituent at position 2 significantly impacts physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

Biological Activity

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), pharmacological applications, and relevant case studies.

The primary biological activity of this compound involves its interaction with various molecular targets, particularly tropomyosin receptor kinases (TRKs). These kinases are crucial for cellular proliferation and differentiation. The compound inhibits TRK activity, impacting downstream signaling pathways such as:

- Ras/Erk Pathway : Involved in cell growth and survival.

- PI3K/Akt Pathway : Plays a role in cell metabolism and survival.

- PLC-γ Pathway : Important for cellular signaling and calcium mobilization.

The inhibition of TRKs leads to reduced kinase activity, which has been associated with potential therapeutic effects in various cancers, including colorectal cancer and non-small cell lung cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Substituent | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Cyclopropylmethyl | High potency against TRKs | 72 | Optimal group for activity enhancement |

| Methyl | Moderate potency | 150 | Contributes to lipophilicity |

| Chlorine (at position 4) | Increases selectivity for TRK inhibition | - | Enhances binding affinity |

These findings indicate that modifications to the pyrimidine ring can significantly influence the compound's efficacy and specificity as a TRK inhibitor .

Pharmacological Applications

Due to its inhibitory effects on TRKs, this compound is being investigated for its potential as a therapeutic agent in several areas:

- Cancer Treatment : The compound shows promise in targeting various cancers where TRK signaling is dysregulated. Its ability to inhibit cancer cell proliferation has been demonstrated in vitro using established cancer cell lines.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), highlighting its potential in treating inflammatory diseases .

Case Studies

- Colorectal Cancer : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting TRK signaling pathways, leading to decreased cell proliferation and increased apoptosis .

- Non-Small Cell Lung Cancer (NSCLC) : In vitro assays indicated that this compound could significantly reduce the viability of NSCLC cells by blocking the activation of downstream signaling pathways associated with TRK activity.

- Inflammatory Models : In animal models of inflammation, derivatives of this compound showed reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a chlorinated pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) can react with cyclopropylmethyl groups under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Reaction temperatures between 60–80°C are often optimal to balance reactivity and by-product formation. Catalysts such as Pd-based complexes may enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC (with UV detection at 254 nm) assesses purity (>95% recommended for biological assays). For crystallographic confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated in structurally related pyrimidines .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Mitigate by:

- Reproducing experiments under standardized conditions (e.g., fixed DMSO concentrations).

- Re-analysing compound purity via HPLC post-assay.

- Validating target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl for amines) to block undesired positions. Lewis acids (e.g., ZnCl₂) can direct electrophilic substitutions to specific sites. For example, chlorination at the 4-position is favored under mild acidic conditions, while cyclopropylmethyl groups require anhydrous environments to avoid hydrolysis .

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites on the pyrimidine ring. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes). Validate predictions with mutagenesis studies or kinetic assays .

Q. What experimental approaches elucidate the compound’s metabolic stability and toxicity profile?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) to assess metabolic degradation. Ames tests evaluate mutagenicity, while hemolysis assays screen for erythrocyte toxicity. For in vivo correlation, use rodent models with LC-MS/MS pharmacokinetic profiling .

Data Contradiction and Troubleshooting

Q. How to address unexpected by-products during synthesis?

- Methodological Answer : Characterize by-products via LC-MS and NMR to identify structural motifs. Adjust reaction parameters:

- Reduce temperature if elimination by-products dominate.

- Switch to inert solvents (e.g., degassed toluene) to prevent oxidation.

- Optimize stoichiometry (e.g., excess cyclopropylmethyl bromide) to favor desired substitution .

Q. Why might biological activity vary between enantiomers or polymorphs?

- Methodological Answer : Enantiomeric purity impacts target binding; resolve using chiral HPLC or synthesize enantiopure intermediates. For polymorphs, characterize crystalline forms via PXRD and compare bioactivity in cell-based assays. Note that amorphous forms may exhibit higher solubility but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.